molecular formula C18H15BrClNO2 B287975 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B287975
Molekulargewicht: 392.7 g/mol
InChI-Schlüssel: PWWHVFDBYCQGOR-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the cycloheptatrienone family and has been studied extensively for its unique properties and potential uses.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancerous cells. This compound has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity in healthy cells, which is important for minimizing side effects. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the final product. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields, such as neurology and inflammation. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound as a potential cancer therapy.

Synthesemethoden

The synthesis of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of 3-(3-chlorophenyl)acrylic acid with ethylamine, followed by the addition of bromine and the cyclization of the resulting compound. This method has been optimized and improved over time to yield high purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancerous cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for neurological disorders.

Eigenschaften

Produktname

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C18H15BrClNO2

Molekulargewicht

392.7 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15BrClNO2/c1-2-21-16-8-7-13(19)11-15(18(16)23)17(22)9-6-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b9-6+

InChI-Schlüssel

PWWHVFDBYCQGOR-RMKNXTFCSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.